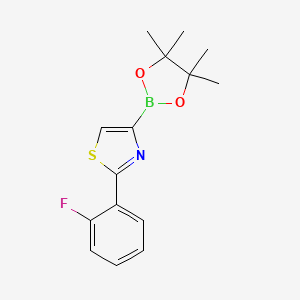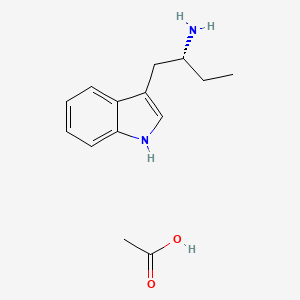![molecular formula C21H24O9 B3238160 Tris[2-(ethenyloxy)ethyl] benzene-1,3,5-tricarboxylate CAS No. 140220-84-4](/img/structure/B3238160.png)
Tris[2-(ethenyloxy)ethyl] benzene-1,3,5-tricarboxylate
Descripción general
Descripción
Synthesis Analysis
TEG was synthesized by a new two-step method without using harmful epichlorohydrin and served as a curing agent for polyester powder coatings . The chemical structure of TEG was determined by Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy .Molecular Structure Analysis
The molecular structure of TEG is complex, with a molecular formula of C24H24O9 and a molecular weight of 456.44 g/mol. It is a tricarboxylic acid that contains three carboxylic acid groups.Chemical Reactions Analysis
The curing behavior and the curing reaction kinetics of TEG/polyester resin (NH-3307) system were studied by dynamic differential scanning calorimetry . The activation energy Ea was 71.75 kJ mol -1 according to Flynn–Wall–Ozawa method, and the curing reaction of TEG/NH-3307 system was described by Friedman method . It was found that the curing reaction of TEG/NH-3307 system was a two-parameter autocatalysis which followed the Šestάk–Berggren model .Mecanismo De Acción
The mechanism of action of TEG depends on its application. In materials science, TEG acts as a monomer or cross-linking agent, which reacts with other monomers to form polymers or cross-links with other molecules to form hydrogels. In drug delivery, TEG can be used as a functional group to conjugate with drugs, which can improve their solubility and bioavailability. In tissue engineering, TEG can be used as a cross-linking agent to form hydrogels that mimic the extracellular matrix and promote cell adhesion and proliferation.
Safety and Hazards
TEG has low toxicity and is biocompatible, making it an ideal candidate for biomedical applications. It has been shown to have minimal impact on cell viability and proliferation.
Direcciones Futuras
TEG has been extensively studied for its potential applications in various fields, including materials science, drug delivery, and biomedical engineering. It has been used as a monomer for the synthesis of various polymers, such as polyesters and polyamides, which have applications in the production of fibers, films, and coatings. TEG has also been used as a cross-linking agent in the synthesis of hydrogels, which have applications in drug delivery and tissue engineering. The results demonstrated that TEG has efficient curing ability and huge market potential .
Propiedades
IUPAC Name |
tris(2-ethenoxyethyl) benzene-1,3,5-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c1-4-25-7-10-28-19(22)16-13-17(20(23)29-11-8-26-5-2)15-18(14-16)21(24)30-12-9-27-6-3/h4-6,13-15H,1-3,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWXVHFSGOFPHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCOC(=O)C1=CC(=CC(=C1)C(=O)OCCOC=C)C(=O)OCCOC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80711480 | |
| Record name | Tris[2-(ethenyloxy)ethyl] benzene-1,3,5-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140220-84-4 | |
| Record name | Tris[2-(ethenyloxy)ethyl] benzene-1,3,5-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



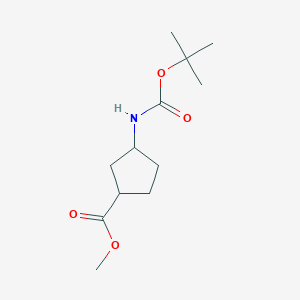
![Imidazo[1,2-a]pyridine, 6-(4-piperidinyloxy)-](/img/structure/B3238092.png)
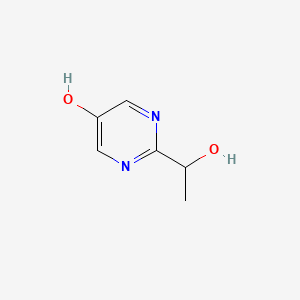
![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3238099.png)

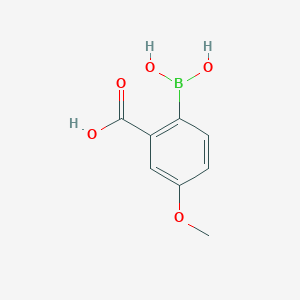
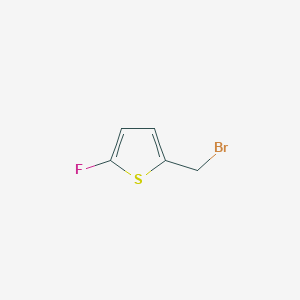

![(3Z)-1H-indole-2,3-dione [(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazone](/img/structure/B3238125.png)
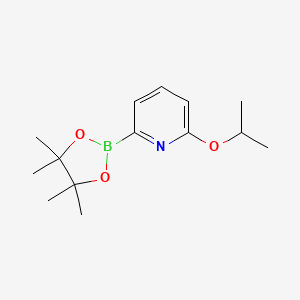
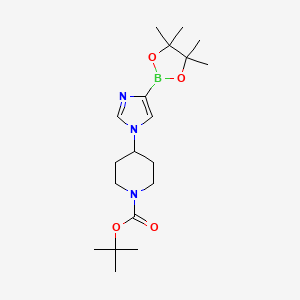
![7-(4-Methyl-imidazol-1-yl)-3,4-dihydro-pyrido[2,1-c][1,4]oxazine-1,6-dione](/img/structure/B3238149.png)
